{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
Description
Core Thieno[2,3-c]Pyrazole Architecture
The fundamental structural framework of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is built upon a thieno[2,3-c]pyrazole bicyclic system that represents a significant class of fused heterocyclic compounds. This architectural motif consists of a thiophene ring fused to a pyrazole ring through a shared carbon-carbon bond, creating a planar aromatic system with distinctive electronic properties. The thieno[2,3-c]pyrazole core exhibits enhanced aromaticity due to the delocalization of π-electrons across both rings, which contributes to the overall stability and chemical behavior of the compound.
The fusion pattern in the thieno[2,3-c]pyrazole system involves the connection of the thiophene ring at positions 2 and 3 with the pyrazole ring, resulting in a rigid bicyclic structure that restricts conformational flexibility while maintaining planarity. This specific fusion mode differs from other possible isomeric arrangements and imparts unique electronic characteristics to the molecule. The sulfur atom in the thiophene ring contributes to the electron density distribution through its lone pair electrons, while the nitrogen atoms in the pyrazole ring provide additional sites for potential interactions and chemical modifications.
The aromatic nature of the thieno[2,3-c]pyrazole system is evidenced by the uniform carbon-carbon bond lengths within the rings and the characteristic chemical shifts observed in nuclear magnetic resonance spectroscopy. The bicyclic framework serves as a versatile scaffold for further functionalization, as demonstrated by the successful introduction of various substituents at specific positions without disrupting the core aromatic system.
Substituent Effects: Methyl, Phenyl, and Hydroxymethyl Groups
The molecular architecture of this compound is further defined by three distinct substituent groups that significantly influence the compound's physical, chemical, and potentially biological properties. The methyl group attached to the nitrogen atom at position 1 of the pyrazole ring provides steric bulk and electron-donating characteristics that affect the electron density distribution throughout the heterocyclic system. This N-methylation prevents tautomerization between the two possible nitrogen positions in the pyrazole ring, thereby fixing the structural arrangement and eliminating potential ambiguity in the molecular structure.
The phenyl substituent at position 3 of the pyrazole ring introduces a significant aromatic component that extends the conjugated π-system and enhances the overall aromatic character of the molecule. This phenyl group can adopt various orientations relative to the thieno[2,3-c]pyrazole plane, creating potential for conformational diversity while maintaining favorable π-π stacking interactions in the solid state. The electronic effects of the phenyl group include both inductive and resonance contributions that modulate the reactivity patterns of the heterocyclic core.
The hydroxymethyl functionality at position 5 of the thiophene ring serves as a critical structural feature that provides both hydrogen bonding capability and a reactive site for potential chemical modifications. This primary alcohol group introduces polarity to the otherwise predominantly aromatic structure and enables the formation of intermolecular hydrogen bonds that can influence crystal packing arrangements and solution behavior. The presence of the hydroxymethyl group also creates opportunities for further derivatization through standard alcohol chemistry, including oxidation to aldehydes or carboxylic acids, esterification reactions, and etherification processes.
Spectroscopic Analysis: Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry Data
Spectroscopic characterization of this compound provides detailed insights into the molecular structure and electronic environment of the compound. Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The hydroxyl group of the hydroxymethyl substituent typically exhibits a broad absorption band in the region of 3200-3600 wavenumbers, indicative of hydrogen bonding interactions. The aromatic carbon-hydrogen stretching vibrations appear in the range of 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes are observed between 1400-1600 wavenumbers.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information through the analysis of proton and carbon-13 chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum displays characteristic signals for the various hydrogen environments within the molecule. The hydroxymethyl protons typically appear as a singlet in the region of 4.5-5.0 parts per million, while the aromatic protons of both the thieno[2,3-c]pyrazole core and the phenyl substituent exhibit chemical shifts in the range of 7.0-8.0 parts per million. The N-methyl group protons appear as a singlet around 2.5-3.0 parts per million, providing clear evidence for the methylation of the pyrazole nitrogen.
Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation through the identification of carbon atoms in different chemical environments. The aromatic carbons exhibit chemical shifts in the typical range of 120-150 parts per million, while the hydroxymethyl carbon appears around 60-65 parts per million. The N-methyl carbon typically resonates around 35-40 parts per million, providing clear distinction from other carbon environments in the molecule.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 244, consistent with the calculated molecular weight of C13H12N2OS. Characteristic fragmentation patterns include the loss of the hydroxymethyl group and subsequent breakdown of the aromatic substituents, providing valuable structural information for compound identification and purity assessment.
Crystallographic Studies and Conformational Analysis
Crystallographic investigations of this compound and related thieno[2,3-c]pyrazole derivatives provide detailed three-dimensional structural information that complements solution-phase spectroscopic data. The crystal structure reveals the precise geometric parameters of the molecule, including bond lengths, bond angles, and dihedral angles that define the molecular conformation. The thieno[2,3-c]pyrazole core maintains planarity as expected for an aromatic heterocyclic system, with typical carbon-carbon and carbon-nitrogen bond lengths consistent with aromatic character.
The orientation of the phenyl substituent relative to the heterocyclic core represents a critical conformational parameter that influences both crystal packing and potential intermolecular interactions. Crystallographic analysis typically reveals a near-planar arrangement between the phenyl ring and the thieno[2,3-c]pyrazole system, although slight deviations from coplanarity may occur due to steric interactions or crystal packing forces. The dihedral angle between these aromatic systems provides insight into the extent of π-conjugation and electronic communication between the substituent and the core heterocycle.
The hydroxymethyl group at position 5 exhibits conformational flexibility around the carbon-carbon single bond connecting it to the thiophene ring. Crystal structure determination reveals the preferred conformation of this group and its participation in hydrogen bonding networks within the crystal lattice. The hydroxyl functionality often engages in intermolecular hydrogen bonds with neighboring molecules, creating extended networks that stabilize the crystal structure and influence the physical properties of the solid material.
Conformational analysis through computational methods complements experimental crystallographic data by providing energy profiles for various molecular conformations and identifying preferred geometries in different environments. These calculations reveal the energetic barriers to rotation around key bonds and predict the most stable conformers under different conditions. The results of such analyses contribute to understanding the dynamic behavior of the molecule in solution and its potential interactions with biological targets or other chemical entities.
Properties
IUPAC Name |
(1-methyl-3-phenylthieno[2,3-c]pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-15-13-11(7-10(8-16)17-13)12(14-15)9-5-3-2-4-6-9/h2-7,16H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPBBSGGQDLQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)CO)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205786 | |
| Record name | 1H-Thieno[2,3-c]pyrazole-5-methanol, 1-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263063-15-5 | |
| Record name | 1H-Thieno[2,3-c]pyrazole-5-methanol, 1-methyl-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263063-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Thieno[2,3-c]pyrazole-5-methanol, 1-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Using Lawesson’s Reagent
One advanced method involves cyclizing a precursor compound (analogous to Formula V in related patents) using Lawesson’s reagent, which is a sulfurizing agent facilitating the formation of the thieno ring fused to the pyrazole core. This method avoids the use of highly toxic reagents like phosphorus oxychloride or tetraphosphorus decasulfide, which were common in earlier syntheses but problematic for industrial scale-up due to toxicity and environmental concerns.
- Precursor compound (e.g., containing keto and hydrazine moieties) is treated with Lawesson’s reagent under controlled temperature.
- The reaction proceeds to form the thieno[2,3-c]pyrazole fused ring system.
- Subsequent deprotection or functional group modifications yield the target compound with the methanol substituent.
- Improved yield and purity.
- Avoidance of toxic solvents such as pyridine.
- Industrial scalability with safer reagents.
| Step | Conditions |
|---|---|
| Cyclization | Lawesson’s reagent, solvent (e.g., toluene), reflux or moderate heating |
| Deprotection | Acidic or basic conditions depending on protecting groups |
| Purification | Crystallization from ethanol/water mixtures, filtration, drying |
Yield: Approximately 90% for the final purified product in related analogs, indicating high efficiency.
Condensation and Amino Protecting Group Removal
Another preparation route involves:
- Condensation of a suitable precursor compound (e.g., compound IV) with phenylhydrazine in a fatty alcohol solvent (C12-C18 range) with a water-retaining agent.
- Reflux to complete the reaction.
- Removal of solvent under reduced pressure to isolate an intermediate (compound III).
- Dissolution in tetrahydrofuran (THF), addition of a condensation reagent and organic base at 40°C to 60°C to form the protected intermediate (compound II).
- Removal of the amino protecting group under mild conditions to yield the target compound.
- Avoids use of highly toxic phosphorus oxychloride.
- High reaction yield and safety profile.
- Suitable for large-scale industrial production with minimal hazardous waste.
| Step | Conditions |
|---|---|
| Condensation | Fatty alcohol solvent, reflux |
| Solvent removal | Reduced pressure |
| Condensation reagent step | THF solvent, organic base, 40-60°C |
| Deprotection | Mild acidic or basic conditions |
Yield: High yield with improved safety and environmental profile compared to older methods.
Purification and Isolation
Purification typically involves:
- Washing organic layers with aqueous sodium chloride and sodium bicarbonate solutions at controlled temperatures (50-55°C).
- Concentration under atmospheric or reduced pressure.
- Addition of glacial acetic acid at 50-55°C to induce crystallization.
- Cooling steps to 0-5°C to enhance solid formation.
- Filtration and washing with toluene or ethanol.
- Drying under controlled temperature (40-50°C) for 15-20 hours.
These steps ensure removal of impurities and isolation of the compound as a stable solid suitable for pharmaceutical use.
Summary Table of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Notes/Advantages | Yield (%) |
|---|---|---|---|
| Cyclization with Lawesson’s reagent | Lawesson’s reagent, toluene, reflux, 50-60°C | Avoids toxic POCl3; scalable | ~90 |
| Condensation reaction | Phenylhydrazine, fatty alcohol solvent, reflux | High yield, safer than phosphorus reagents | High |
| Amino protecting group removal | Acidic/basic conditions, THF solvent, 40-60°C | Mild conditions, industrially feasible | High |
| Purification | Aqueous washes, acetic acid addition, cooling | High purity solid product | N/A |
Research Findings and Industrial Relevance
- The use of Lawesson’s reagent for cyclization represents a significant improvement over earlier methods using phosphorus oxychloride or tetraphosphorus decasulfide, which are highly toxic and environmentally hazardous.
- Avoiding pyridine as a solvent reduces toxicity risks and simplifies waste treatment.
- The condensation method in fatty alcohol solvents with subsequent deprotection steps offers a safer and more efficient route suitable for scale-up.
- The purification protocol involving controlled temperature washes and crystallization ensures high purity and reproducibility.
- These methods have been documented in patent literature reflecting their industrial applicability and optimization for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of {1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is C₁₃H₁₂N₂OS, with a molecular weight of 232.31 g/mol. The compound exhibits a melting point range of 135–137 °C, indicating its stability under standard laboratory conditions . Its structure includes a thieno[2,3-c]pyrazole core, which is significant for its biological activity.
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in the Journal of Medicinal Chemistry reported that derivatives of thieno[2,3-c]pyrazole exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Properties
Research indicates that the compound possesses anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its pesticidal properties. A study found that this compound exhibits significant activity against certain pests and pathogens that affect crops. Its mechanism involves disrupting the metabolic pathways of target organisms, making it a candidate for developing new agrochemicals .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Pesticidal | Effective against agricultural pests |
Case Studies
Case Study 1: Anticancer Research
In a controlled study, researchers treated various cancer cell lines with this compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity against breast and lung cancer cells. The study concluded that this compound could serve as a lead for further drug development .
Case Study 2: Agricultural Application
A field trial was conducted to assess the effectiveness of this compound as a pesticide. The results showed a significant reduction in pest populations compared to untreated controls, demonstrating its potential as an environmentally friendly alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol and related compounds:
Biological Activity
{1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of its biological activities, synthesis, and related studies.
- Molecular Formula : C₁₃H₁₂N₂OS
- Molecular Weight : 240.31 g/mol
- CAS Number : 1263063-15-5
- Melting Point : 135–137 °C
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include cyclization reactions that form the thieno[2,3-c]pyrazole structure.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to thieno[2,3-c]pyrazoles. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| This compound | Not specified | |
| Diclofenac sodium | 54.65 | |
| Other related compounds | 60.56 - 69.15 |
In vivo studies have shown that certain derivatives exhibit potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and indomethacin.
Analgesic Activity
The analgesic properties of this compound have been explored through various assays:
- Mechanism : The compound is believed to exert its analgesic effects through inhibition of COX enzymes and modulation of pain pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Inflammatory Models :
- A study assessed the anti-inflammatory effects in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema comparable to standard treatments.
- Toxicity Assessment :
- Acute toxicity tests showed that the lethal dose (LD50) for some derivatives was greater than 2000 mg/kg, suggesting a favorable safety profile for further development.
Research Findings
Recent literature reviews have consolidated findings on the biological activities associated with thieno[2,3-c]pyrazole derivatives:
- Selectivity : Some compounds have shown selective inhibition towards COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with traditional NSAIDs.
Comparative Analysis of Related Compounds
A comparative analysis highlights the biological activity across various thieno[2,3-c]pyrazole derivatives:
Q & A
Q. Which synthons are viable for generating derivatives of this compound?
- Methodological Answer : Explore haloalkanes (e.g., ethyl bromoacetate) for etherification or esterification at the -OH group. For heterocyclic extensions, use hydrazine hydrate or phenyl hydrazine in ethanol under reflux .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
